molecular formula C10H15BrClN5 B12766868 2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- CAS No. 61973-49-7

2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)-

Cat. No.: B12766868
CAS No.: 61973-49-7
M. Wt: 320.62 g/mol
InChI Key: OYOSJFZROULYPV-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrimidine ring substituted with bromine, chlorine, and a piperazine moiety. It is often used as an intermediate in the synthesis of more complex molecules and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- typically involves multiple steps One common method starts with the preparation of N-methylpyrimidinamine, followed by bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 4 positions, respectively

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: It can also participate in coupling reactions, forming bonds with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.

Scientific Research Applications

2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the treatment of proliferative diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Another pyrimidine derivative with similar substituents but different biological activities.

    2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-: A compound with a similar pyrimidine core but different substituents, leading to distinct chemical and biological properties.

Uniqueness

2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for research and development in various fields.

Properties

CAS No.

61973-49-7

Molecular Formula

C10H15BrClN5

Molecular Weight

320.62 g/mol

IUPAC Name

5-bromo-4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H15BrClN5/c1-13-10-14-8(12)7(11)9(15-10)17-5-3-16(2)4-6-17/h3-6H2,1-2H3,(H,13,14,15)

InChI Key

OYOSJFZROULYPV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)Br)N2CCN(CC2)C

Origin of Product

United States

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